6-Methoxyimidazo[1,2-b]pyridazine (CAS 17240-33-4): A Privileged Scaffold in Target-Directed Drug Discovery
6-Methoxyimidazo[1,2-b]pyridazine (CAS 17240-33-4): A Privileged Scaffold in Target-Directed Drug Discovery
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently evaluate heterocyclic scaffolds for their developability, target affinity, and synthetic tractability. Among these, 6-Methoxyimidazo[1,2-b]pyridazine (CAS 17240-33-4) stands out as a "privileged scaffold." Characterized by its fused imidazole and pyridazine rings with a methoxy substitution at the 6-position, this compound offers a rigid, planar geometry ideal for intercalating into narrow protein binding pockets[1].
This technical guide dissects the physicochemical properties, synthetic methodologies, and pharmacological applications of 6-methoxyimidazo[1,2-b]pyridazine, providing researchers with a self-validating framework for integrating this molecule into kinase inhibitor discovery pipelines.
Physicochemical Properties & Structural Analysis
The structural architecture of 6-methoxyimidazo[1,2-b]pyridazine dictates its biological behavior. The imidazo-pyridazine core is a highly π-deficient aromatic skeleton[2]. The nitrogen heteroatoms serve as critical hydrogen bond acceptors, facilitating specific interactions with target proteins, while the 6-methoxy group enhances lipophilicity, driving cellular permeability and hydrophobic pocket binding[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 6-Methoxyimidazo[1,2-b]pyridazine |
| CAS Registry Number | 17240-33-4 |
| Molecular Formula | C7H7N3O |
| Molecular Weight | 149.15 g/mol |
| SMILES | COc1ccc2nccn2n1 |
| InChI Key | InChI=1/C7H7N3O/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3 |
| Appearance | Pale to light-colored solid |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetonitrile) |
Data aggregated from standardized chemical inventories[1].
Pharmacological Landscape & Mechanism of Action
The imidazo[1,2-b]pyridazine core has proven exceptionally versatile in modulating diverse kinase targets. Its flat, aromatic nature allows it to act as an ATP-competitive inhibitor, yet its unique substitution vectors enable non-classical binding modes.
-
PIM Kinases: In a striking departure from standard type I kinase inhibitors, certain imidazo[1,2-b]pyridazine derivatives act as ATP-competitive but not ATP-mimetic inhibitors. High-resolution crystal structures reveal that these compounds interact with the NH2-terminal lobe helix αC rather than the kinase hinge region, conferring exquisite selectivity against PIM1 and suppressing leukemic blast growth[3].
-
TYK2 Pseudokinase (JH2): Derivatives of this scaffold have been identified as potent allosteric inhibitors of the TYK2 pseudokinase domain (JH2). By binding here, they suppress downstream cytokine-mediated receptor activation without off-target inhibition of the catalytic JH1 domain[4].
-
DYRK1A & CLK Kinases: Optimization at the 3- and 6-positions has yielded highly potent, cellularly active inhibitors of DYRK1A, a target critical in neurodegenerative diseases and oncology[5].
-
ROCK2 Inhibition: Recent SAR campaigns have identified imidazo[1,2-b]pyridazine derivatives as highly selective ROCK2 inhibitors, demonstrating profound anti-fibrotic effects via the TGF-β/Smad signaling pathways in pulmonary fibrosis models[6].
Fig 1: Mechanistic pathway of 6-methoxyimidazo[1,2-b]pyridazine derivatives modulating kinases.
Synthetic Methodology: Core Construction
To leverage this scaffold in medicinal chemistry, robust and scalable synthetic routes are mandatory. The most efficient construction of the imidazo[1,2-b]pyridazine bicyclic system utilizes a multicomponent cyclocondensation strategy[7].
Protocol 1: Synthesis of the Imidazo[1,2-b]pyridazine Core
Objective: Synthesize the functionalized core via the condensation of 6-methoxypyridazin-3-amine with an α-haloketone.
-
Reagent Preparation: Suspend 6-methoxypyridazin-3-amine (1.0 eq) and the desired α-haloketone (e.g., chloroacetaldehyde) (1.2 eq) in anhydrous acetonitrile (10 mL/mmol).
-
Causality: Acetonitrile is chosen as a polar aprotic solvent to stabilize the transition state of the initial bimolecular nucleophilic substitution (SN2) without solvolyzing the electrophile.
-
-
Catalysis & Heating: Add a catalytic amount of L-proline (5 mol%) or a mild base (e.g., NaHCO3) and heat the mixture to 50–80 °C under a nitrogen atmosphere for 12–36 hours[7].
-
Causality: The endocyclic nitrogen of the pyridazine attacks the α-carbon of the haloketone. Elevated temperatures provide the activation energy required for the subsequent intramolecular dehydration/cyclization. This ring closure is thermodynamically driven by the formation of the highly stable, fully conjugated 10-π electron heteroaromatic system.
-
-
Workup & Isolation: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO3 to neutralize generated HCl (free-basing the product). Extract with ethyl acetate (3x).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Biochemical Validation: High-Throughput Kinase Assay
Once synthesized, derivative libraries must be rigorously evaluated. As an application scientist, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary biochemical screening.
Protocol 2: Self-Validating TR-FRET Kinase Assay
Objective: Determine the IC50 of synthesized derivatives against a target kinase (e.g., TYK2 JH2).
-
Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Causality: Brij-35 prevents non-specific binding of the lipophilic 6-methoxyimidazo[1,2-b]pyridazine derivatives to the plastic microplate walls, ensuring accurate free-drug concentrations.
-
-
Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the compounds directly into a 384-well low-volume plate in a 10-point dose-response format.
-
Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct dilution in the assay buffer, keeping the final DMSO concentration strictly below 1% to prevent solvent-induced protein denaturation.
-
-
Incubation: Add the kinase enzyme and a fluorescently labeled tracer/substrate. Incubate at room temperature for 60 minutes.
-
Causality: A 60-minute incubation allows the system to reach thermodynamic equilibrium, which is critical for the accurate IC50 determination of allosteric binders (like TYK2 JH2 inhibitors)[4].
-
-
Signal Acquisition: Read the plate on a multi-mode microplate reader measuring emission at 665 nm (FRET signal) and 615 nm (Donor signal).
-
Causality: The ratiometric readout (665/615 nm) inherently normalizes well-to-well volume variations and mathematically nullifies compound auto-fluorescence—a common artifact with highly conjugated heterocyclic libraries. This creates a self-validating data point where optical false positives are excluded.
-
Fig 2: Step-by-step workflow from synthesis to high-throughput biochemical validation.
Conclusion
6-Methoxyimidazo[1,2-b]pyridazine (CAS 17240-33-4) represents a highly tunable, privileged scaffold in modern medicinal chemistry. Its unique capacity to act as a non-ATP mimetic inhibitor and an allosteric modulator makes it an invaluable starting point for targeting elusive kinases like PIM1, TYK2, and ROCK2. By adhering to the rigorous synthetic and assay protocols outlined above, drug development professionals can systematically exploit this structural motif to generate high-fidelity therapeutic leads.
References[1] Title: CAS 17240-33-4: 6-methoxyimidazo[1,2-b]pyridazine | Source: cymitquimica.com | URL:Link[2] Title: Supramolecular complexes of Co(II), Zn(II) and Mn(II) based on a pyridazine dicarboxylic derivative | Source: ssrn.com | URL:Link[3] Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity | Source: aacrjournals.org | URL:Link[5] Title: Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases | Source: cardiff.ac.uk | URL:Link[4] Title: Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling | Source: rsc.org | URL:Link[6] Title: Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis | Source: acs.org | URL:Link[7] Title: CA3145641A1 - Trkb positive allosteric modulators | Source: google.com | URL:Link
Sources
- 1. CAS 17240-33-4: 6-methoxyimidazo[1,2-b]pyridazine [cymitquimica.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CA3145641A1 - Trkb positive allosteric modulators - Google Patents [patents.google.com]
